Adhesamine
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Overview
Description
Adhesamine is a synthetic small molecule known for its ability to promote cell adhesion and growth. It has been shown to enhance the adhesion and proliferation of mammalian cells by selectively binding to heparan sulfate on the cell surface. This property makes this compound a valuable tool in cell culture and regenerative medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adhesamine is synthesized through a series of chemical reactions involving the formation of a dumbbell-shaped molecule. The synthesis typically involves the use of organic solvents and catalysts to facilitate the reaction. The exact synthetic route may vary depending on the desired purity and yield of the final product .
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale chemical reactors. The process involves the careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent quality and yield. The final product is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Adhesamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological properties.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially enhancing its binding affinity to heparan sulfate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups. These derivatives can be used to study the structure-activity relationship and optimize the compound’s properties for specific applications .
Scientific Research Applications
Adhesamine has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound to study cell adhesion mechanisms and develop new bioadhesive materials.
Biology: It is employed in cell culture studies to enhance cell adhesion and proliferation, particularly in neuronal cells.
Medicine: this compound has potential therapeutic applications in regenerative medicine, where it can improve the survival and integration of transplanted cells.
Industry: The compound is used in the development of biomaterials and tissue engineering scaffolds to promote cell adhesion and growth
Mechanism of Action
Adhesamine exerts its effects by selectively binding to heparan sulfate on the cell surface. This binding promotes the clustering of heparan sulfate-bound syndecan-4, leading to the activation of focal adhesion kinase and mitogen-activated protein kinase pathways. These signaling pathways enhance cell adhesion, proliferation, and differentiation .
Comparison with Similar Compounds
Adhesamine is unique among small molecules due to its non-peptidic structure and ability to promote physiological cell adhesion. Similar compounds include:
Poly-L-lysine: A widely used cell culture substrate that promotes cell adhesion through electrostatic interactions.
Fibronectin: A natural extracellular matrix protein that enhances cell adhesion and proliferation.
RGDS Peptide: A synthetic peptide that mimics the cell adhesion motif found in fibronectin and other extracellular matrix proteins
This compound stands out due to its synthetic origin and specific binding to heparan sulfate, making it a valuable tool for studying cell adhesion and developing new biomaterials.
Properties
Molecular Formula |
C24H32Cl4N8O2S2 |
---|---|
Molecular Weight |
670.5 g/mol |
IUPAC Name |
4-chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanylpyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]-2-methylsulfanylpyrimidine-5-carbaldehyde;dichloride |
InChI |
InChI=1S/C24H32Cl2N8O2S2.2ClH/c1-37-23-27-19(25)17(15-35)21(29-23)31-3-7-33(8-4-31)11-13-34(14-12-33)9-5-32(6-10-34)22-18(16-36)20(26)28-24(30-22)38-2;;/h15-16H,3-14H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
WBOWBXMVVADADA-UHFFFAOYSA-L |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C=O)N2CC[N+]3(CC2)CC[N+]4(CCN(CC4)C5=C(C(=NC(=N5)SC)Cl)C=O)CC3.[Cl-].[Cl-] |
Synonyms |
adhesamine |
Origin of Product |
United States |
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